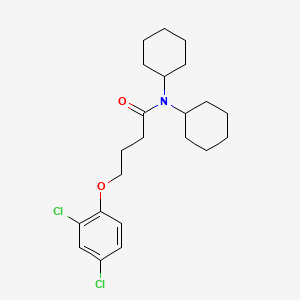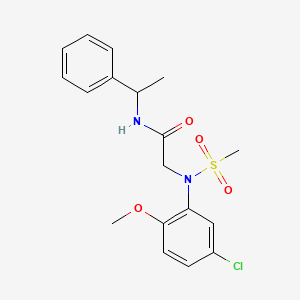![molecular formula C19H26ClN5O2 B5196859 1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196859.png)
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorobenzyl)-N-[5-(4-morpholinyl)pentyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is commonly referred to as CBTR and belongs to the class of triazole derivatives. CBTR has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of CBTR involves the inhibition of specific enzymes that are involved in various biological processes. CBTR inhibits the activity of enzymes such as topoisomerase I and II, which are essential for DNA replication and cell division. CBTR also inhibits the activity of histone deacetylases, which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
CBTR has been shown to have various biochemical and physiological effects in vitro and in vivo. CBTR has been shown to induce apoptosis, or programmed cell death, in cancer cells. CBTR has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. Additionally, CBTR has been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One of the advantages of CBTR for lab experiments is its high potency and specificity. CBTR has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their biological functions. However, one of the limitations of CBTR is its potential toxicity. CBTR has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on CBTR. One area of research is the development of more potent and selective CBTR analogs. Another area of research is the investigation of the potential therapeutic applications of CBTR in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further studies are needed to better understand the mechanism of action of CBTR and its potential side effects.
Synthesis Methods
The synthesis of CBTR involves the reaction between 2-chlorobenzyl bromide and 5-(4-morpholinyl)pentylamine in the presence of triazole and acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of CBTR is typically around 60%, and the purity of the compound is confirmed using NMR and mass spectrometry.
Scientific Research Applications
CBTR has been studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of CBTR is in the field of cancer research. CBTR has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-tumor effects in vivo. CBTR achieves this by inhibiting the activity of certain enzymes that are essential for cancer cell growth.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(5-morpholin-4-ylpentyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN5O2/c20-17-7-3-2-6-16(17)14-25-15-18(22-23-25)19(26)21-8-4-1-5-9-24-10-12-27-13-11-24/h2-3,6-7,15H,1,4-5,8-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXLRZHIRQFXHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,8-dimethyl-10-(1-pyrrolidinylmethylene)-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5196787.png)


![5-{[5-(phenylthio)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5196798.png)



![1-(4-bromophenyl)-4-{[5-(2-hydroxy-5-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5196823.png)
![N-(1-isopropyl-2-methylpropyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5196844.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N,4-dimethylcyclohexanamine](/img/structure/B5196862.png)

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5196876.png)
![3-(4-chlorophenyl)-3-[(3-nitrophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5196883.png)